molecular formula C8H6BrClO3 B2743743 2-(5-Bromo-2-chlorophenoxy)acetic acid CAS No. 1410482-37-9

2-(5-Bromo-2-chlorophenoxy)acetic acid

Cat. No.: B2743743
CAS No.: 1410482-37-9
M. Wt: 265.49
InChI Key: TTYBBNAWFUAGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2-chlorophenoxy)acetic acid is a compound with the CAS Number 1785255-91-5 . It has a molecular weight of 265.49 . The IUPAC name for this compound is 2-(2-bromo-5-chlorophenoxy)acetic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H6BrClO3/c9-6-2-1-5(10)3-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) . This code provides a standardized way to represent the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 265.49 .

Scientific Research Applications

Adsorption Studies and Environmental Applications

Research into similar compounds like 2,4,5-trichlorophenoxy acetic acid has shown their adsorption behavior on various surfaces, providing insight into environmental remediation techniques. For example, studies on the adsorption thermodynamics of phenoxy acetic acid derivatives on poly-o-toluidine Zr(IV) phosphate highlight their potential in creating pesticide-sensitive membrane electrodes, suggesting a pathway for detecting and removing such compounds from environmental samples (Khan & Akhtar, 2011).

Photocatalytic Degradation

Titanium dioxide-mediated photocatalysis research points to a method for the degradation of organic pollutants, including phenoxyacetic acid derivatives. This process involves the breakdown of compounds in aqueous suspensions under specific conditions, offering a method for treating contaminated water sources and reducing environmental pollution (Bahnemann, Muneer, & Haque, 2007).

Electrochemical Sensing and Detection

The development of sensor systems for detecting herbicides based on molecularly imprinted polymers and electrochemical detection highlights the application of 2-(5-Bromo-2-chlorophenoxy)acetic acid in analytical chemistry. Such sensors aim to provide rapid, sensitive, and cost-effective means for monitoring the presence of herbicides in the environment, ensuring better safety and compliance with regulatory standards (Kröger, Turner, Mosbach, & Haupt, 1999).

Toxicity and Environmental Impact Studies

Investigations into the toxicity of phenoxy herbicides reveal their potential impact on non-target organisms, providing crucial data for environmental protection agencies to regulate the use of such chemicals. For instance, the study on the acute toxicity of 2,4-dichlorophenoxy acetic acid (a related compound) on crayfish underscores the importance of assessing the ecological risks associated with herbicide runoff into aquatic systems (Benli et al., 2007).

Conformational Analysis and Chemical Structure Studies

Research into the conformational behavior of phenoxyacetic acid derivatives through co-crystal studies and X-ray diffraction techniques provides valuable insights into their chemical properties. Understanding the structural dynamics and interactions of these compounds aids in the design of more effective and environmentally friendly herbicides (Lynch et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

A structurally similar compound has been shown to interact with aldose reductase , an enzyme involved in the polyol pathway of glucose metabolism

Mode of Action

If it indeed targets Aldose Reductase like its structurally similar counterpart , it might inhibit the enzyme’s activity, thereby affecting the polyol pathway. This could lead to changes in glucose metabolism within the cell.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-(5-Bromo-2-chlorophenoxy)acetic acid, such factors could include temperature, pH, and the presence of other molecules in the environment .

Properties

IUPAC Name

2-(5-bromo-2-chlorophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYBBNAWFUAGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.